4-Fluoro-3-hydroxypicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-hydroxypicolinic acid is an organic compound with the molecular formula C6H4FNO3 It is a derivative of picolinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 3-position is replaced by a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-hydroxypicolinic acid typically involves the fluorination of 3-hydroxypicolinic acid. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps like nitration, reduction, and fluorination, followed by purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-hydroxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Fluoro-3-pyridinecarboxaldehyde.
Reduction: 4-Fluoro-3-hydroxypicolinic alcohol.
Substitution: 4-Amino-3-hydroxypicolinic acid or 4-Thio-3-hydroxypicolinic acid.
Scientific Research Applications
4-Fluoro-3-hydroxypicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-hydroxypicolinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The hydroxyl group also plays a crucial role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Picolinic acid: The parent compound with a carboxylic acid group at the 2-position of the pyridine ring.
3-Hydroxypicolinic acid: Similar structure but lacks the fluorine atom at the 4-position.
4-Fluoropicolinic acid: Similar structure but lacks the hydroxyl group at the 3-position.
Uniqueness: 4-Fluoro-3-hydroxypicolinic acid is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group increases its solubility and reactivity.
Properties
Molecular Formula |
C6H4FNO3 |
---|---|
Molecular Weight |
157.10 g/mol |
IUPAC Name |
4-fluoro-3-hydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4FNO3/c7-3-1-2-8-4(5(3)9)6(10)11/h1-2,9H,(H,10,11) |
InChI Key |
LOICJFFFYDILSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.